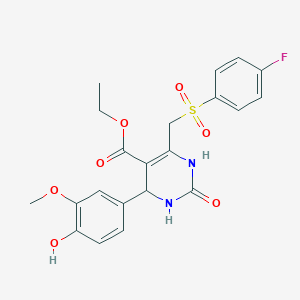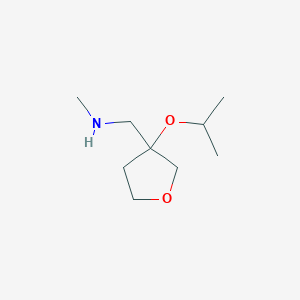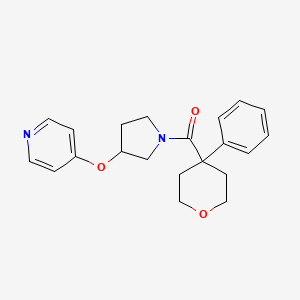
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. C646 is a potent and selective inhibitor of the histone acetyltransferase (HAT) enzyme, which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide works by binding to the active site of the HAT enzyme, thereby inhibiting its activity. The HAT enzyme is responsible for acetylating histones, which leads to the activation of gene expression. By inhibiting the HAT enzyme, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide prevents the acetylation of histones, leading to the repression of gene expression.
Biochemical and Physiological Effects:
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In animal models of diabetes, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is its potency and selectivity for the HAT enzyme. This makes it an ideal tool for studying the role of the HAT enzyme in various biological processes. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is readily available and easy to use in lab experiments. However, one limitation of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide. One area of research is the identification of novel HAT inhibitors with improved potency and selectivity. Additionally, the therapeutic potential of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide in other diseases such as cardiovascular diseases and neurodegenerative diseases should be further explored. Finally, the development of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide as a clinical drug for the treatment of cancer and other diseases should be investigated.
Conclusion:
In conclusion, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is a small molecule inhibitor with significant potential for therapeutic applications. Its inhibition of the HAT enzyme has been shown to have antitumor effects and potential therapeutic applications in other diseases. While there are limitations to its use in lab experiments, the future directions for the study of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide are promising.
Synthesemethoden
The synthesis of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide involves the reaction of 7-amino-2-methylchromene-3-carboxylic acid with diethylamine and 4-bromo-1,1'-biphenyl-4-carbonyl chloride. The reaction is carried out in the presence of a base and a solvent such as acetonitrile. The resulting product is then purified by column chromatography to obtain 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the HAT enzyme. The HAT enzyme is known to be overexpressed in various types of cancer, and its inhibition by 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have antitumor effects. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been studied for its potential therapeutic applications in other diseases such as inflammation, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
7-(diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-3-29(4-2)22-15-12-20-16-23(25(27)30)26(31-24(20)17-22)28-21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H2,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEGDNBJIBLJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)
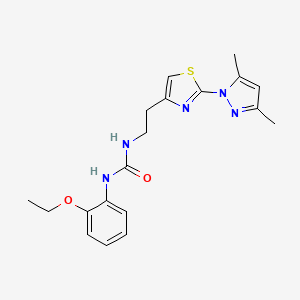
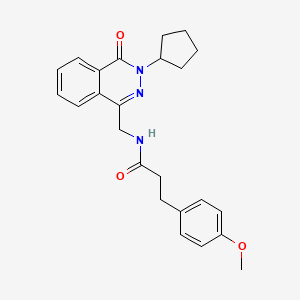
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2452411.png)
![3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one](/img/structure/B2452412.png)
